Quantified Payload Potency: MMAE IC50 Values in the Picomolar Range
The cytotoxic potency of the MMAE payload in Fmoc-Val-Cit-PAB-MMAE is a critical differentiator. MMAE, a highly potent microtubule inhibitor, exhibits IC50 values in the low picomolar (pM) range against various cancer cell lines in vitro [1]. This extreme potency is essential for the ADC mechanism, where the number of drug molecules delivered per cancer cell is limited. The Val-Cit-PAB linker system is engineered to release this highly potent agent specifically inside target cells, a requirement for achieving a therapeutic index with such a toxic payload. The reported IC50 range for MMAE itself is typically < 1 nM, with some studies reporting values between 10-100 pM on sensitive cell lines [1]. This is in contrast to many other chemotherapeutic agents with IC50 values in the nanomolar (nM) or micromolar (µM) range.
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | MMAE IC50: < 1 nM, typically 10-100 pM [1] |
| Comparator Or Baseline | Other chemotherapeutic agents (e.g., doxorubicin, paclitaxel) typically have IC50 values in the nM to µM range. |
| Quantified Difference | At least 10- to 1000-fold more potent than many standard chemotherapeutics. |
| Conditions | In vitro cytotoxicity assays on various cancer cell lines (e.g., lymphoma, breast cancer). |
Why This Matters
This extreme potency is a prerequisite for an effective ADC payload; using a less potent payload would significantly reduce the therapeutic window and likely lead to clinical failure.
- [1] Doronina, S. O., Toki, B. E., Torgov, M. Y., Mendelsohn, B. A., Cerveny, C. G., Chace, D. F., ... & Senter, P. D. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. *Nature Biotechnology*, 21(7), 778-784. https://doi.org/10.1038/nbt832. View Source
